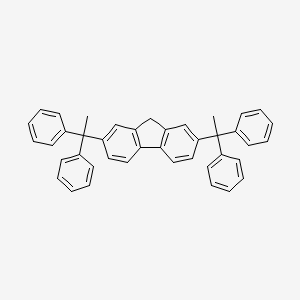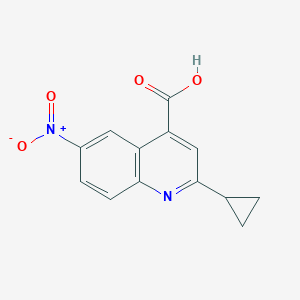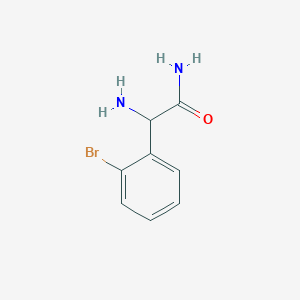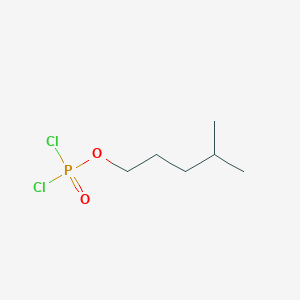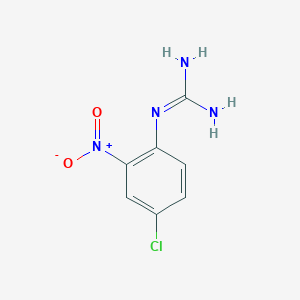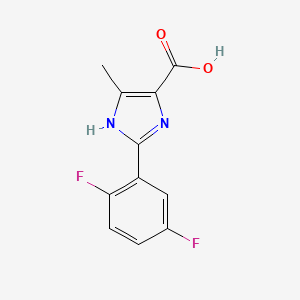
Methyl 3-amino-2-bromo-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-2-bromo-4-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring amino, bromo, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-bromo-4-nitrobenzoate typically involves a multi-step process:
Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating methyl benzoate with a nitrating mixture of concentrated sulfuric acid and nitric acid.
Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-2-bromo-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: this compound can be converted to Methyl 3-amino-2-bromo-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Products with oxidized amino groups.
Applications De Recherche Scientifique
Methyl 3-amino-2-bromo-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-2-bromo-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-bromo-3-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
- Methyl 4-bromobenzoate
Uniqueness
Methyl 3-amino-2-bromo-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H7BrN2O4 |
|---|---|
Poids moléculaire |
275.06 g/mol |
Nom IUPAC |
methyl 3-amino-2-bromo-4-nitrobenzoate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,10H2,1H3 |
Clé InChI |
XDYIJPZKDUGXKE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



